3-(1-(二甲氨基)乙基)苯酚盐酸盐

描述

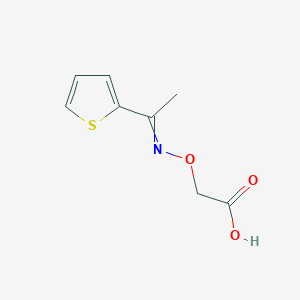

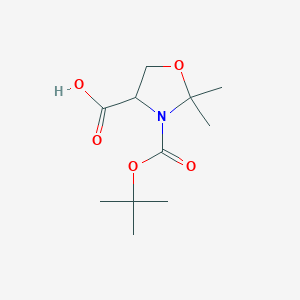

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and biological studies. It is structurally related to phenolic compounds and contains a dimethylamino group attached to an ethyl chain, which is further connected to a phenol moiety. This structure is significant in the field of synthetic chemistry and has implications in biological systems as well .

Synthesis Analysis

The synthesis of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been explored in several studies. For instance, an efficient preparation method for a related compound, 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate, was described using malonic acid. This method has applications in synthesizing trisubstituted phenols, which are structurally similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride . Additionally, the synthesis of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol (EDP), which shares a similar dimethylamino group and phenolic structure, was achieved through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been characterized using various analytical techniques. For example, the crystal structure of EDP was determined using X-ray single-crystal diffraction, revealing a monoclinic space group and specific cell dimensions. This detailed structural information is crucial for understanding the physical and chemical properties of these compounds .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been investigated in the context of synthesizing heterocyclic compounds. For instance, alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, which contain a dimethylamino group and a phenolic-like indole structure, were used to synthesize various heteroarylindoles and meridianine analogues. These reactions demonstrate the versatility of the dimethylamino group in facilitating nucleophilic substitutions and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride and related compounds have been studied to understand their behavior in different environments. For example, the impact of 3-(dimethylamino)phenol (3-DMAP) on human red blood cell properties was examined in vitro. The study found that 3-DMAP induced oxidative stress in cells, altered cell morphology, and affected the activity of various enzymes. These findings suggest that the compound can interact with biological systems, leading to significant changes in cellular properties .

科学研究应用

药理学研究工具

一项研究发现了一种与“3-(1-(二甲氨基)乙基)苯酚盐酸盐”在结构上相关的化合物,特别是 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮盐酸盐 (AC-7954),作为尿激肽-II 受体的非肽激动剂。该化合物由于其选择性和类药物特性,被强调为其作为药理学研究工具和潜在药物先导的效用 (Croston 等人,2002)。

有机合成应用

对“3-(1-(二甲氨基)乙基)苯酚盐酸盐”衍生物的研究延伸到有机合成,其中相关化合物已被用作催化剂和中间体。例如,4-(N,N-二甲氨基)吡啶盐酸盐已被用作惰性醇和酚的酰化可循环催化剂,证明了该化合物在温和条件下促进化学反应的多功能性 (Liu 等人,2014)。

非线性光学材料

与“3-(1-(二甲氨基)乙基)苯酚盐酸盐”相关的化合物因其非线性光学特性而被探索,这对于光学器件的开发至关重要。使用 z 扫描技术研究了一种特定的衍生物,显示出随着激发强度的增加,从可饱和吸收转变为反向可饱和吸收。该特性使其成为光学限幅器和其他器件应用的潜在候选者 (Rahulan 等人,2014)。

安全和危害

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDCAISHZHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388694 | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenol hydrochloride | |

CAS RN |

5441-61-2 | |

| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)